molecular formula C13H13NO4S B12072897 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid

Cat. No.: B12072897
M. Wt: 279.31 g/mol
InChI Key: HJXPQFWRFDSOSK-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a carboxylic acid group, and a 3,4-dimethoxyphenyl moiety.

This compound is likely synthesized via Gewald-like thiophene-forming reactions, where substituted ketones or aldehydes react with cyanoacetates and sulfur sources. Its structural complexity and functional groups make it a candidate for pharmacological research, particularly as a precursor for bioactive molecules or metal-chelating agents.

Properties

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C13H13NO4S/c1-17-9-4-3-7(5-10(9)18-2)8-6-19-12(14)11(8)13(15)16/h3-6H,14H2,1-2H3,(H,15,16)

InChI Key

HJXPQFWRFDSOSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2C(=O)O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the desired scale of production and the specific properties of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can influence their biological activity . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid with analogous thiophene derivatives:

Compound Substituents Functional Groups Molecular Formula Molecular Weight Key Properties
2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid 3,4-dimethoxyphenyl Amino, carboxylic acid C₁₃H₁₃NO₄S ~295.3 g/mol High polarity due to carboxylic acid; electron-rich aromatic system
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide () 4-chlorophenyl Amino, carboxamide C₁₁H₉ClN₂OS 260.72 g/mol Reduced solubility vs. carboxylic acid; Cl substituent introduces electron-withdrawing effects
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate () 4-cyclohexylphenyl Amino, ethyl ester C₁₉H₂₃NO₂S 329.46 g/mol Bulky cyclohexyl group increases lipophilicity; ester group enhances volatility
Thiophene-2-carboxylic acid () None Carboxylic acid C₅H₄O₂S 128.15 g/mol Simple structure; high acidity (pKa ~2.5); used as a ligand or intermediate

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. In contrast, the 4-chlorophenyl group () withdraws electrons, which may reduce metabolic stability but increase electrophilicity .
  • Functional Group Influence : The carboxylic acid group in the target compound increases water solubility compared to ester or amide derivatives (e.g., ’s ethyl ester), making it more suitable for aqueous-phase reactions or formulations .

Biological Activity

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid (CAS No. 899690-79-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C13H13NO4S
  • Molecular Weight : 279.31 g/mol
  • Structure : The compound features a thiophene ring substituted with an amino group and a methoxyphenyl moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid exhibits various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail these activities supported by data from recent studies.

Anti-Cancer Activity

Studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. For instance:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)15.63
HCT-116 (Colon Cancer)1.93
U-937 (Leukemia)0.48

In flow cytometry assays, the compound induced apoptosis in MCF-7 and U-937 cells, suggesting a mechanism involving caspase activation and cell cycle arrest at the G1 phase.

Anti-Inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through its inhibition of cyclooxygenase (COX) enzymes:

Compound IC50 COX-1 (µM) IC50 COX-2 (µM)
2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid19.4542.1
Diclofenac (Control)6.741.10

The results indicate that while the compound has some inhibitory effects on COX enzymes, it is less potent than established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties, although specific data on its spectrum of activity remains limited.

Structure-Activity Relationship (SAR)

The presence of the methoxy groups on the phenyl ring significantly enhances the compound's biological activity. Variations in substituents at different positions on the thiophene and phenyl rings can lead to alterations in potency and selectivity against different biological targets.

Case Studies

  • Cytotoxicity Against Leukemia Cells : A study demonstrated that derivatives of this compound exhibited superior cytotoxicity compared to doxorubicin against human leukemia cell lines, indicating potential for development as an alternative treatment option .
  • Apoptosis Induction in Breast Cancer Cells : Flow cytometry analysis revealed that treatment with the compound resulted in increased levels of cleaved caspase-3 and altered expression of p53 in MCF-7 cells, highlighting its role in apoptosis induction .

Q & A

Q. What are the standard synthetic routes for 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid, and how do reaction conditions influence yield?

The Gewald reaction is a primary method for synthesizing thiophene derivatives like this compound. It involves a ketone/aldehyde, nitrile, and elemental sulfur under basic conditions. For example, ethyl cyanoacetate and 3,4-dimethoxybenzaldehyde can be condensed with sulfur in the presence of morpholine or triethylamine, followed by hydrolysis to yield the carboxylic acid . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: THF or DMF at 60–80°C under reflux typically improves cyclization efficiency . Yields range from 50–75%, with purity dependent on post-synthesis purification (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR : The 1H^1H-NMR spectrum shows distinct signals for the aromatic protons of the 3,4-dimethoxyphenyl group (δ 6.7–7.2 ppm) and the thiophene ring protons (δ 6.3–6.5 ppm). The amino group appears as a broad singlet (~δ 5.5 ppm) .
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch), 1680 cm1^{-1} (C=O of carboxylic acid), and 1250 cm1^{-1} (C-O of methoxy groups) confirm functional groups .
  • Mass Spectrometry : The molecular ion peak ([M+H]+^+) at m/z 335.4 (calculated for C13_{13}H13_{13}NO4_{4}S) validates the molecular formula .

Q. What are the primary safety considerations when handling this compound in the lab?

According to safety data sheets (SDS), the compound may cause skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes. Store in a cool, dry place away from oxidizers and acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC50_{50} values in kinase inhibition assays) often stem from differences in:

  • Purity : Impurities >95% may skew results; use HPLC or LC-MS for verification .
  • Assay Conditions : Buffer pH, temperature, and solvent (DMSO vs. aqueous) can alter compound solubility and target interactions .
  • Cell Line Variability : Metabolic differences in cell models (e.g., HEK293 vs. HeLa) affect compound uptake and efficacy. Validate findings using orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) improves membrane permeability. Hydrolysis in vivo regenerates the active form .
  • Formulation : Use nanocarriers (liposomes) or cyclodextrin complexes to enhance solubility.
  • SAR Studies : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 5-position of the thiophene ring to modulate logP and reduce hepatic clearance .

Q. How do substituent modifications on the thiophene ring impact its interaction with biological targets?

Computational docking and MD simulations reveal:

  • The 3,4-dimethoxyphenyl group engages in π-π stacking with hydrophobic pockets in enzymes (e.g., COX-2).
  • The amino group at position 2 forms hydrogen bonds with catalytic residues (e.g., Asp375 in MAPK14).
  • Replacing the carboxylic acid with a carboxamide reduces off-target effects but may lower binding affinity .

Q. What advanced analytical methods validate crystallographic data for this compound?

Single-crystal X-ray diffraction confirms the planar thiophene ring and dihedral angles between the aryl and thiophene moieties (~72.4°). Compare with powder XRD to assess polymorphism. Pair with DFT calculations (B3LYP/6-31G*) to model electronic properties and predict reactivity .

Methodological Tables

Table 1: Comparison of Synthetic Yields Under Different Conditions

SolventBaseTemperature (°C)Yield (%)Purity (%)
THFTriethylamine606892
DMFMorpholine807595
EthanolK2 _2CO3 _3705285

Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataFunctional Group Confirmed
1H^1H-NMRδ 6.8 (d, J=8.5 Hz, 2H, Ar-H)3,4-Dimethoxyphenyl
IR1680 cm1^{-1} (sharp)Carboxylic acid C=O
HRMS[M+H]+^+ 335.4121 (calc. 335.4118)Molecular formula

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